

14S(15R)-EET and its effects on vascular tone

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Compound of Interest

Compound Name: 14S(15R)-EET

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An In-depth Technical Guide on **14S(15R)-EET** and its Effects on Vascular Tone

For Researchers, Scientists, and Drug Development Professionals

Abstract

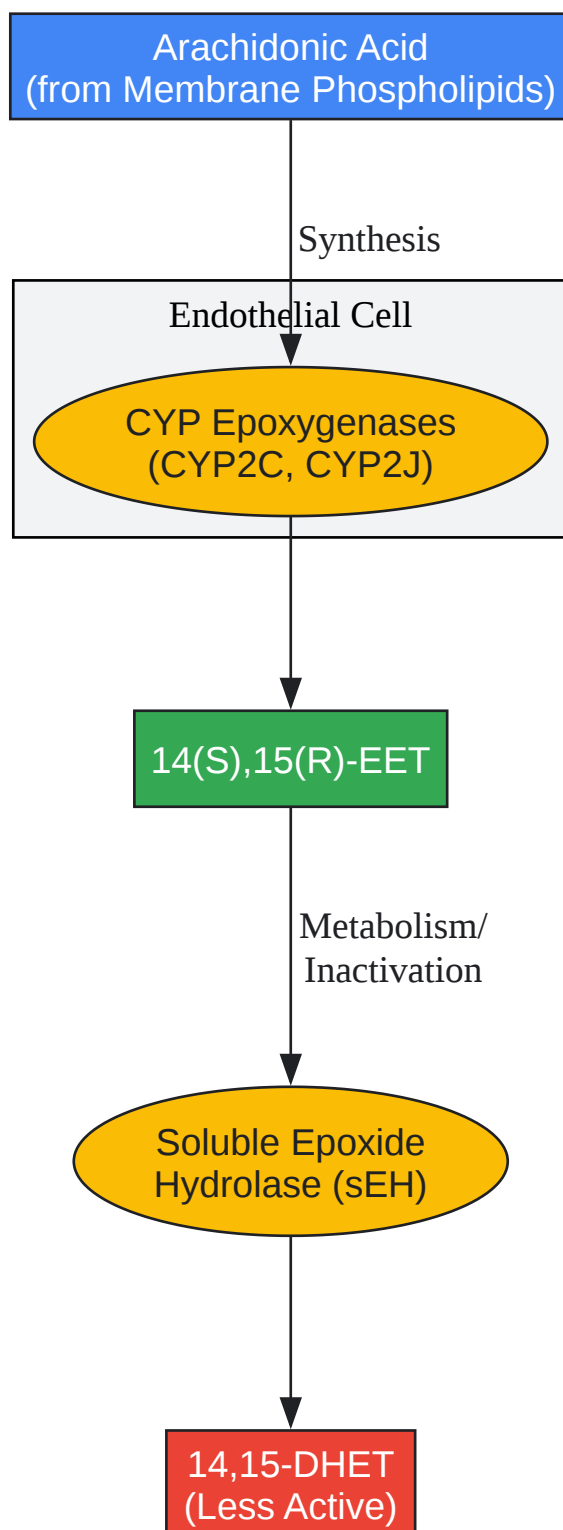
Epoxyeicosatrienoic acids (EETs) are cytochrome P450 (CYP)-derived metabolites of arachidonic acid that function as critical signaling molecules within the cardiovascular system. [1][2] Among the four regioisomers, 14,15-EET, and specifically its 14S,15R enantiomer, has been identified as a potent vasodilator and a key contributor to vascular homeostasis.[3][4] This technical guide provides a comprehensive overview of **14S(15R)-EET**, detailing its biosynthesis, metabolism, and profound effects on vascular tone. It elucidates the primary signaling pathway responsible for its vasodilatory action, presents quantitative data on its efficacy, outlines standard experimental protocols for its study, and offers visual representations of the key mechanisms and workflows.

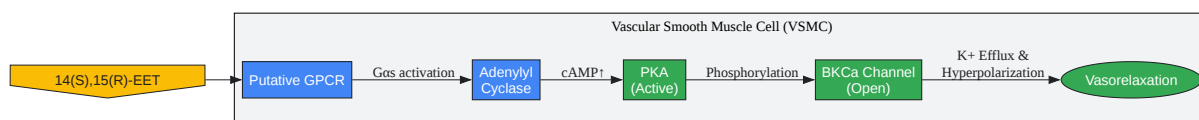
Biosynthesis and Metabolism of 14,15-EET

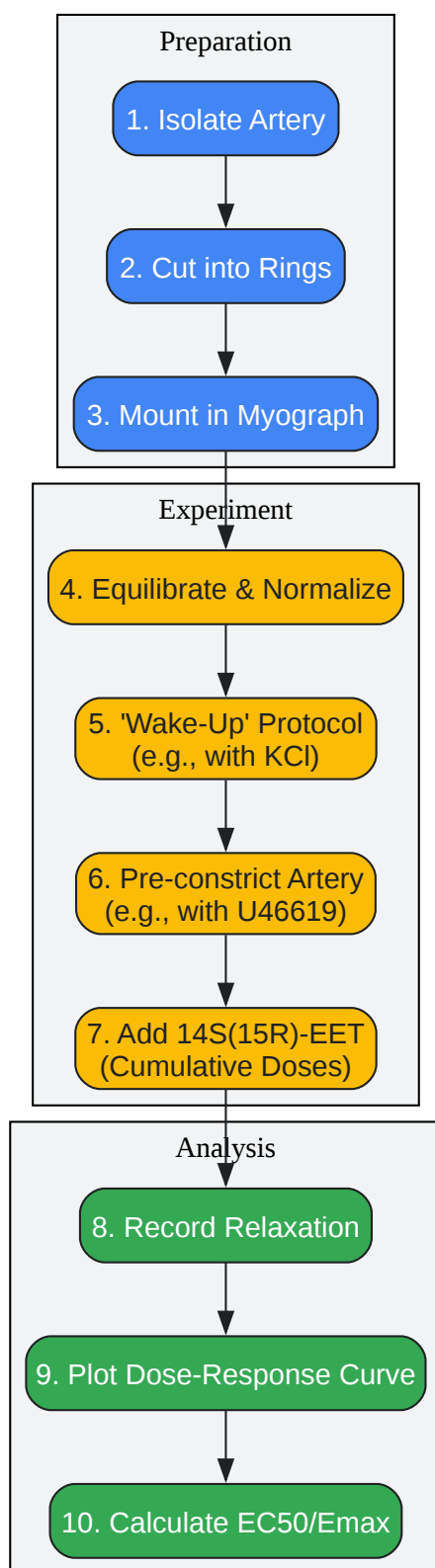
14,15-EET is synthesized from arachidonic acid, which is released from membrane phospholipids by phospholipase A2 in response to stimuli like shear stress or agonists such as bradykinin.[5] This process occurs predominantly in endothelial cells.[6][7]

- **Synthesis:** Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the epoxidation of arachidonic acid to form the four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET).[1][8][9] Human endothelial cells mainly produce 14,15-EET and 11,12-EET.[5]

- Metabolism: The primary route for the biological inactivation of 14,15-EET is through hydrolysis by soluble epoxide hydrolase (sEH).^{[1][5]} This enzyme converts the epoxide to its corresponding, and generally less biologically active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).^{[8][10]} This rapid metabolism suggests that the endothelium plays a role in limiting the vascular actions of EETs.^[11] The development of sEH inhibitors is a key therapeutic strategy to increase endogenous levels of EETs and leverage their beneficial cardiovascular effects.^{[1][5]}







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